molecular formula C20H22O4 B8572399 Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate CAS No. 222835-03-2

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate

Cat. No. B8572399
Key on ui cas rn: 222835-03-2
M. Wt: 326.4 g/mol
InChI Key: WCRKVPDIOHFYAW-UHFFFAOYSA-N
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Patent
US08513233B2

Procedure details

P(OEt)3 was added dropwise to a mixture of tent-butyl methyl ether 55 mL) and potassium tert-butoxide (4.65 g, 41.4 mmol) under a nitrogen atmosphere at 20-30° C. 4-Benzyloxybenzaldehyde (4.61 g, 21.7 mmol) was added in portions to this mixture at 5° C. followed by the addition of tert-butyl alcohol (6.70 g). The reaction mixture was allowed to reach 15° C. and stirred at this temperature for approximately 30 min, after which the reaction was completed (as judged by TLC). Water (30 mL) was added at 5-10° C., and the phases were allowed to separate. The organic phase was concentrated in vacuo, and ethanol (30 mL) was added to the stirred solution. After crystallization had occurred, water (18 mL) was added to the suspension. The light-yellow title compound was filtered off, washed with ethanol/water (1:1 v/v), and dried in vacuo to yield 6.52 g (92% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
6.7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O:8][CH2:9][CH3:10])(OCC)OCC.C[O:12][CH2:13][CH2:14]CC.[CH3:17][C:18](C)([O-:20])C.[K+].[CH2:23]([O:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=O)=[CH:33][CH:32]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O.C(O)(C)(C)C>[CH2:18]([O:20][C:9](=[O:8])[C:10]([O:12][CH2:13][CH3:14])=[CH:35][C:34]1[CH:37]=[CH:38][C:31]([O:30][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:32][CH:33]=1)[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
55 mL
Type
reactant
Smiles
COCCCC
Name
Quantity
4.65 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
4.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6.7 g
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for approximately 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 15° C.
CUSTOM
Type
CUSTOM
Details
to separate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo, and ethanol (30 mL)
ADDITION
Type
ADDITION
Details
was added to the stirred solution
CUSTOM
Type
CUSTOM
Details
After crystallization
ADDITION
Type
ADDITION
Details
water (18 mL) was added to the suspension
FILTRATION
Type
FILTRATION
Details
The light-yellow title compound was filtered off
WASH
Type
WASH
Details
washed with ethanol/water (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 6.52 g (92% yield)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(C(=CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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